![molecular formula C21H26ClN3O2 B6579611 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide CAS No. 1049371-98-3](/img/structure/B6579611.png)

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide

説明

“N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide” is a chemical compound. It has a high affinity and is a selective ligand for the D4 dopamine receptor . The empirical formula is C20H24ClN3O2 and the molecular weight is 373.88 .

Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Other methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

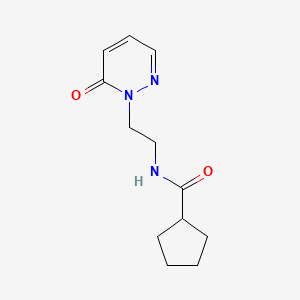

The molecular structure of the compound can be represented by the SMILES string: COc1cccc(c1)C(=O)NCCN2CCN(CC2)c3ccc(Cl)cc3 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It is soluble in DMSO (22 mg/mL) but insoluble in water .科学的研究の応用

Anti-Tubercular Activity

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide: has been investigated for its potential as an anti-tubercular agent. Researchers have designed and synthesized novel derivatives based on this compound. These derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant anti-tubercular activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM. Notably, these compounds were also found to be non-toxic to human cells .

Dopamine D4 Receptor Ligand

Another intriguing application involves the compound N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide (a close analog). This compound has been identified as a high-affinity and selective dopamine D4 receptor ligand. Such ligands play a crucial role in neuroscience research, particularly in understanding dopamine receptor function and developing potential therapeutic agents .

Structural Modifications and Drug Development

Researchers have explored structural modifications of the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring. These modifications aim to enhance the compound’s pharmacological properties. Docking studies have revealed promising interactions, suggesting suitability for further drug development .

Crystallography Studies

Single crystals of certain derivatives have been developed, including N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide . Crystallography studies provide valuable insights into the compound’s three-dimensional structure, aiding in understanding its behavior and interactions .

Chemical Biology and Medicinal Chemistry

Researchers continue to explore the chemical biology aspects of this compound. Its unique structure and potential interactions make it an interesting target for medicinal chemistry investigations. By understanding its mode of action, researchers can design more effective derivatives for various therapeutic purposes.

作用機序

Target of Action

The primary target of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide is the Dopamine D4 receptor . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The D4 receptor is particularly involved in the modulation of neuronal signaling and control of certain behaviors.

Mode of Action

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide acts as a ligand for the Dopamine D4 receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, modulating its activity. This interaction can lead to changes in the cell’s behavior and function.

Biochemical Pathways

The interaction of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide with the D4 receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, and the release of various hormones. The modulation of these pathways can have significant effects on mood, behavior, and cognition.

Result of Action

The binding of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide to the D4 receptor can result in a variety of cellular and molecular effects, depending on the specific context within the body. These effects are primarily due to the modulation of dopaminergic signaling in the brain .

特性

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-2-27-20-9-3-17(4-10-20)21(26)23-11-12-24-13-15-25(16-14-24)19-7-5-18(22)6-8-19/h3-10H,2,11-16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBPSFQMMSDTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6579531.png)

![2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B6579555.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B6579563.png)

![2,6-difluoro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6579571.png)

![2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6579581.png)

![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579597.png)

![2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579603.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B6579604.png)

![2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579610.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6579612.png)

![N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6579618.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6579626.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B6579630.png)